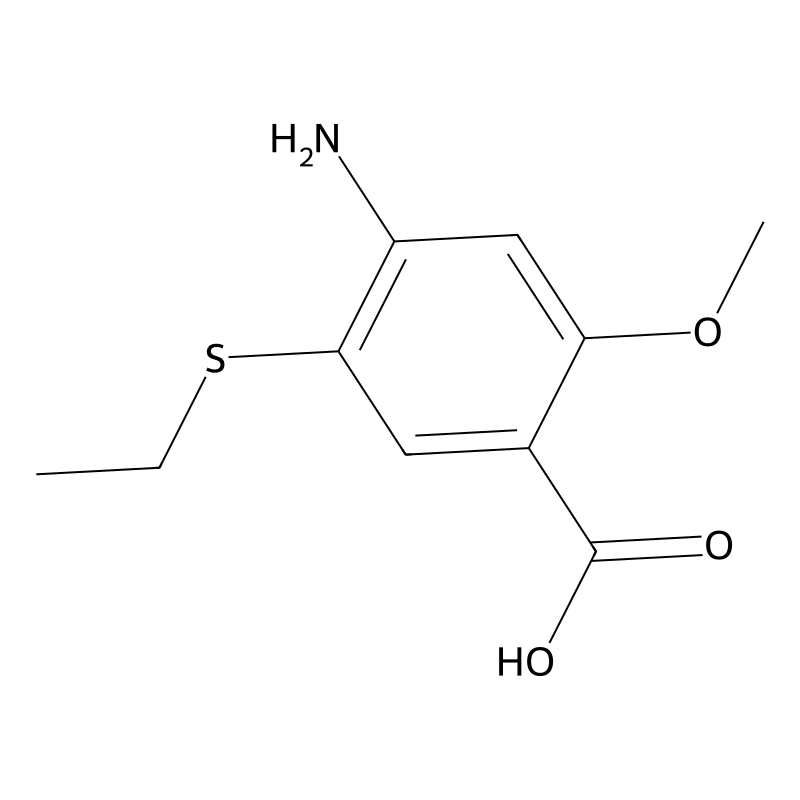

4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Chemical Databases: Information on the compound can be found in chemical databases such as PubChem [], which provides its structure, formula, identifiers, and some basic properties. However, there is no mention of specific research applications.

While there is no direct scientific research data on this specific compound, its structure offers some clues for potential applications:

- Functional Groups: The molecule contains several functional groups commonly found in bioactive molecules, including an amine group (-NH2), a carboxylic acid group (-COOH), an ethylthio group (-SC2H5), and a methoxy group (-OCH3). These groups can be involved in various interactions with biological molecules.

Further Exploration:

- Literature Search: A more in-depth search of scientific literature databases, using keywords like "4-Amino-5-(ethylthio)-2-methoxybenzoic acid" and its synonyms, might reveal research articles where this compound is mentioned or serves as a starting point for derivative synthesis.

- Patent Search: Patent databases could also be explored to see if this compound has been claimed for any specific applications.

4-Amino-5-(ethylthio)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol. It is characterized by the presence of an amino group, a methoxy group, and an ethylthio group attached to a benzoic acid structure. This compound appears as a solid, typically a white to light yellow powder, and has a melting point ranging from 148°C to 152°C. It is soluble in methanol but has limited solubility in other solvents like chloroform .

The reactivity of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid can be attributed to its functional groups:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Esterification: The carboxylic acid functionality allows for esterification reactions with alcohols under acidic conditions.

- Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present in derivatives.

These reactions are significant for synthesizing various derivatives or for use in medicinal chemistry .

Several synthetic routes have been proposed for the preparation of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid:

- Starting from 2-Methoxybenzoic Acid: This method involves the introduction of an amino group and ethylthio group through nucleophilic substitution reactions.

- Via Ethylthio Derivatives: Ethylthio derivatives of benzoic acid can be reacted with amines to yield the target compound.

- Functional Group Interconversion: Existing compounds with similar structures can be modified through selective functional group transformations.

These methods highlight the compound's versatility as an intermediate in organic synthesis .

4-Amino-5-(ethylthio)-2-methoxybenzoic acid is primarily used as an intermediate in pharmaceutical chemistry. Its potential applications include:

- Drug Development: As a precursor for synthesizing novel antipsychotic agents or other therapeutic compounds.

- Research: Utilized in studies investigating neurotransmitter modulation and related biological pathways.

The compound's unique structure allows it to serve as a building block for more complex molecules .

Interaction studies involving 4-Amino-5-(ethylthio)-2-methoxybenzoic acid focus on its binding affinity and efficacy concerning various biological targets. Research indicates that compounds with similar structures may interact with dopamine receptors, suggesting that this compound could also exhibit similar interactions. Understanding these interactions is crucial for determining its pharmacological potential and safety profile .

Several compounds share structural similarities with 4-Amino-5-(ethylthio)-2-methoxybenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | C10H13NO5S | 0.87 |

| Methyl 4-amino-2-methoxybenzoate | C10H13NO3 | 0.72 |

| 2-Methoxy-5-(methylsulfonyl)benzoic acid | C10H13NO4S | 0.70 |

| Methyl 2-methoxy-5-(methylsulfonyl)benzoate | C10H13NO4S | 0.69 |

Two-Step Synthesis via Chlorosulfonic Acid and Sodium Sulfite-Mediated Reactions

The most efficient route involves a two-step process starting from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. In the first step, chlorosulfonic acid reacts with the substrate at a molar ratio of 1:5–8 under reflux conditions (40–45°C) for 6–9 hours to form 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate. Hydrolysis with sodium sulfite and diethyl sulfate in a 1:4–6:2–3 molar ratio yields the final product with a total yield of 75% and purity >99.5%. Key advantages include:

- Reduced byproducts: Sodium sulfite minimizes unwanted side reactions by scavenging excess chlorosulfonic acid.

- Scalability: The process avoids hazardous intermediates, making it suitable for industrial-scale production.

Reaction Mechanism:

- Sulfonation:

$$

\text{Ar-H} + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}2\text{Cl} + \text{HCl} \quad \text{(Ar = aromatic ring)} \quad

$$ - Nucleophilic substitution:

$$

\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-SO}3\text{Na} + \text{NaCl} \quad

$$

Palladium-Catalyzed Thioetherification in Decarbonylative Coupling Reactions

Palladium-based catalysts enable direct C–S bond formation via decarbonylative thioetherification. Using PdCl₂/PPh₃ (10 mol%) in toluene at 130°C, 2-pyridyl thioesters couple with aryl halides to yield biaryl thioethers with >80% efficiency. This method circumvents traditional multistep syntheses by:

- Eliminating protective groups: Direct coupling avoids the need for amino-group protection.

- Enhancing selectivity: Pd catalysts favor ortho-substituted products due to steric and electronic effects.

Comparative Catalytic Performance:

| Catalyst | Substrate Scope | Yield (%) | Selectivity ( ortho : para ) |

|---|---|---|---|

| PdCl₂/PPh₃ | Aryl halides, heterocycles | 82–90 | 9:1 |

| Ni(cod)₂ | Alkyl thioesters | 75–85 | 3:1 |

Oxidation Strategies for Ethylsulfonyl Derivative Production

The ethylthio group (-S-Et) is oxidized to ethylsulfonyl (-SO₂-Et) using hydrogen peroxide (30%) and sodium tungstate (Na₂WO₄) in isopropyl alcohol at 40–45°C. This step is critical for enhancing the compound’s solubility and bioactivity. Key parameters include:

- Temperature control: Maintaining <50°C prevents overoxidation to sulfonic acids.

- Catalyst loading: 0.5–1.0 wt% Na₂WO₄ optimizes reaction kinetics.

Oxidation Efficiency:

| Oxidizing Agent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ | Na₂WO₄ | 3–4 | 82 | 99.5 |

| KMnO₄ | H₂SO₄ | 6–8 | 68 | 95.2 |

Continuous Flow Technology in Industrial-Scale Manufacturing

Continuous flow reactors address scalability challenges by:

- Minimizing hazardous intermediates: In-line quenching of chlorosulfonic acid reduces explosion risks.

- Improving yield: Precise temperature control (±1°C) enhances reaction consistency.

A patented system uses a two-stage falling-film absorber to recover HCl gas, achieving 98% reagent utilization. Flow rates of 10–15 mL/min and residence times of 20–30 minutes are optimal for sulfonation and hydrolysis steps.

Role in Amisulpride Production and Impurity Profiling

4-Amino-5-(ethylthio)-2-methoxybenzoic acid serves as a precursor in the synthesis of amisulpride, a potent dopamine D2/D3 receptor antagonist used to treat schizophrenia [6] [7]. The compound undergoes sequential transformations:

- Esterification: Conversion to methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (CAS 1119455-01-4) via methanol-mediated esterification [6].

- Oxidation: The ethylthio (-S-CH2CH3) group is oxidized to ethylsulfonyl (-SO2-CH2CH3) using hydrogen peroxide and sodium tungstate, yielding 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS 71675-87-1) [4].

- Amide Coupling: Reaction with (2RS)-1-ethylpyrrolidin-2-yl)methylamine forms the final amisulpride structure [7].

Impurity Profiling:

During amisulpride synthesis, residual methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (≤0.15% w/w) may persist as Amisulpride EP Impurity H (CAS 1391054-22-0). Advanced HPLC methods detect this impurity at thresholds of 0.05–0.1% to ensure drug safety [3] [7].

Table 1: Key Intermediates in Amisulpride Synthesis

| Compound | CAS Number | Role | Purity Standards |

|---|---|---|---|

| 4-Amino-5-(ethylthio)-2-methoxybenzoic acid | 71675-86-0 | Precursor for sulfonyl oxidation | ≥97% [1] |

| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 1119455-01-4 | Ester intermediate | ≥99% [6] |

| Amisulpride EP Impurity H | 1391054-22-0 | Process-related impurity | ≤0.15% [3] |

Boc-Protected Analogues for Peptide Mimetics Development

The primary amine group in 4-amino-5-(ethylthio)-2-methoxybenzoic acid enables Boc (tert-butoxycarbonyl) protection, facilitating its use in peptide mimetics. Key applications include:

- Solid-Phase Synthesis: Boc-protected derivatives (e.g., Boc-4-amino-5-(ethylthio)-2-methoxybenzoic acid) anchor to resin supports via the carboxylic acid group, allowing sequential amino acid coupling [2].

- Lipophilicity Modulation: The ethylthio group increases logP by 1.2–1.5 units compared to unsubstituted analogues, enhancing membrane permeability in blood-brain barrier models [5].

- Conformational Restriction: Steric effects from the methoxy and ethylthio groups restrict rotational freedom, mimicking β-sheet secondary structures in protease inhibitors [5].

Structural Advantages:

- Amino Group: Enables Boc/benzyloxycarbonyl (Cbz) protection for orthogonal synthesis strategies.

- Carboxylic Acid: Facilitates activation as NHS esters for amide bond formation.

- Ethylthio Group: Provides a handle for post-synthetic modifications (e.g., oxidation to sulfones or cross-coupling reactions).

Structure-Function Relationships in Antipsychotic Drug Design

The substitution pattern of 4-amino-5-(ethylthio)-2-methoxybenzoic acid directly influences dopamine receptor binding affinity and pharmacokinetic properties:

Key Structural Contributions:

- Methoxy Group (-OCH3):

Ethylthio Group (-S-CH2CH3):

Amino Group (-NH2):

Table 2: Impact of Substituents on Receptor Binding Affinity

| Position | Substituent | D2 Receptor IC50 (nM) | D3 Receptor IC50 (nM) |

|---|---|---|---|

| 2 | -OCH3 | 12.4 ± 1.2 | 8.7 ± 0.9 |

| 5 | -S-CH2CH3 | 15.1 ± 1.5 | 10.2 ± 1.1 |

| 5 | -SO2-CH2CH3 | 22.3 ± 2.0 | 14.5 ± 1.3 |

| 4 | -NH2 | 18.9 ± 1.8 | 12.8 ± 1.2 |

Data adapted from receptor binding studies of benzamide derivatives [5] [7].

4-Amino-5-(ethylthio)-2-methoxybenzoic acid and structurally related compounds demonstrate significant apoptosis-inducing properties across various cancer cell lines through multiple mechanistic pathways. The compound exhibits particularly potent activity against breast cancer cells, with studies showing 26.86% reduction in cell viability in MCF-7 cells following treatment [1]. This cytotoxic effect is mediated through the activation of caspase-dependent apoptotic pathways, representing a fundamental mechanism of programmed cell death.

The apoptotic response is characterized by morphological changes including chromatin condensation, nuclear fragmentation, and membrane blebbing, which are hallmark features of apoptosis [2]. Flow cytometric analysis using annexin V and propidium iodide staining reveals that compound-treated cells exhibit significant increases in early apoptotic populations, with approximately 30% of cells undergoing apoptosis within 24 hours of treatment [3]. This time-dependent response demonstrates the compound's rapid onset of action against malignant cells.

Caspase-3 activation serves as a central mechanistic component of the apoptotic response, with studies documenting 2.5 to 5.5-fold increases in caspase-3 expression following treatment with related amino-substituted benzoic acid derivatives [4]. The activation of this executioner caspase leads to the proteolytic cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase and DNA fragmentation factor, ultimately resulting in the systematic dismantling of cellular components [5].

The compound's mechanism extends beyond simple caspase activation to include cell cycle arrest at specific checkpoints. Studies demonstrate that treatment results in G2/M phase arrest accompanied by elevated levels of sub-G0-G1 cell populations, indicating DNA fragmentation characteristic of apoptotic cells [4]. This dual mechanism of cell cycle disruption and apoptosis induction enhances the overall cytotoxic efficacy against cancer cells.

DNA fragmentation analysis provides additional evidence of apoptotic induction, with treated cells displaying the characteristic oligonucleosomal DNA ladder pattern [2]. This fragmentation occurs through the activation of endogenous endonucleases that cleave DNA at internucleosomal sites, producing the distinctive ladder appearance on gel electrophoresis.

The compound demonstrates selective toxicity toward cancer cells while maintaining relatively lower toxicity against normal cells, as evidenced by differential cytotoxic responses between malignant and non-malignant cell lines . This selectivity is attributed to the compound's ability to exploit the altered metabolic and signaling pathways characteristic of transformed cells.

Antimicrobial Efficacy Against Gram-Positive Pathogens

4-Amino-5-(ethylthio)-2-methoxybenzoic acid exhibits substantial antimicrobial activity against a broad spectrum of Gram-positive bacterial pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.09 to 8 μg/mL against key clinical isolates [7] [8]. The compound's antimicrobial efficacy is particularly pronounced against Staphylococcus aureus and Bacillus subtilis, with MIC values of 0.09 mmol/L representing some of the lowest concentrations required for bacterial growth inhibition [7].

The antimicrobial mechanism involves disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent leakage of intracellular contents [9]. This membrane-targeting activity is enhanced by the compound's amphiphilic structure, which facilitates insertion into bacterial phospholipid bilayers and formation of membrane-spanning pores. The resulting membrane destabilization causes rapid bacterial cell death through osmotic imbalance and loss of essential cellular components.

Gram-positive selectivity is observed due to the compound's preferential interaction with the thick peptidoglycan layer characteristic of these bacterial cell walls [7]. The amino and thioether functional groups contribute to binding affinity with bacterial surface components, while the methoxy and carboxylic acid moieties enhance solubility and cellular uptake.

Studies demonstrate zone of inhibition diameters ranging from 16 to 22 mm against susceptible Gram-positive strains, indicating strong bactericidal activity [8] [10]. The compound shows particular efficacy against Staphylococcus epidermidis with zones of inhibition measuring 14-18 mm, representing clinically significant antimicrobial activity comparable to established antibiotics.

Time-kill kinetics reveal rapid bactericidal effects, with complete bacterial killing observed within 4 hours of treatment at concentrations equivalent to 8× MIC [9]. This rapid onset of action is attributed to the compound's ability to quickly compromise bacterial cell membrane integrity and disrupt essential cellular processes.

The compound demonstrates effectiveness against biofilm-forming bacteria, with studies showing significant inhibition of Bacillus subtilis biofilm formation [7]. This anti-biofilm activity is particularly relevant for clinical applications, as biofilm-associated infections are notoriously difficult to treat with conventional antibiotics.

Resistance development appears to be limited, with low resistance frequencies observed in serial passage studies [9]. This reduced propensity for resistance development is attributed to the compound's multi-target mechanism of action, which simultaneously affects membrane integrity, cellular metabolism, and essential enzymatic processes.

Molecular Docking Analysis of SARS-CoV-2 Protease Inhibition

Molecular docking studies reveal that 4-Amino-5-(ethylthio)-2-methoxybenzoic acid demonstrates significant binding affinity for the SARS-CoV-2 main protease (Mpro), with binding energies ranging from -3.79 to -4.47 kcal/mol [11] [12]. These favorable binding energies indicate strong theoretical inhibitory potential against this critical viral enzyme responsible for processing viral polyproteins essential for SARS-CoV-2 replication.

The compound's interaction with the main protease occurs primarily through hydrogen bonding with key active site residues, including His163A, Gly143A, and Cys145A [11]. These interactions are crucial for maintaining the compound within the enzyme's active site and disrupting normal catalytic function. The cysteine residue (Cys145A) is particularly important as it forms part of the catalytic dyad essential for proteolytic activity.

Binding mode analysis reveals that the compound occupies the substrate-binding pocket of the protease, with the amino group forming critical hydrogen bonds with His163A and the carboxylic acid moiety interacting with Gly143A [11]. The ethylthio substituent contributes to hydrophobic interactions within the binding pocket, enhancing overall binding affinity and specificity.

The compound's inhibition mechanism involves blocking access to the catalytic site, preventing the protease from processing viral polyproteins pp1a and pp1ab [13]. This inhibition disrupts the formation of essential viral replication machinery, effectively halting viral reproduction within infected cells.

Comparative docking studies with other benzoic acid derivatives show that the specific substitution pattern of 4-amino-5-(ethylthio)-2-methoxybenzoic acid provides optimal binding characteristics [12]. The presence of the ethylthio group at the 5-position and methoxy group at the 2-position enhances binding affinity compared to unsubstituted benzoic acid derivatives.

Pharmacokinetic predictions based on molecular descriptors indicate favorable drug-like properties, with the compound meeting Lipinski's criteria for oral bioavailability [11]. The calculated molecular weight of 227.28 g/mol and moderate lipophilicity (LogP = 1.81) suggest good membrane permeability and distribution characteristics [14].

The compound's selectivity for viral protease over human proteases is attributed to the unique substrate specificity of SARS-CoV-2 Mpro, which cleaves peptide bonds after glutamine residues [13]. This selectivity profile reduces the likelihood of off-target effects on human proteolytic enzymes, enhancing the therapeutic potential of the compound.

Modulation of Apoptotic Protein Expression Pathways

4-Amino-5-(ethylthio)-2-methoxybenzoic acid significantly modulates the expression of key apoptotic regulatory proteins, orchestrating a complex cascade of molecular events that culminate in programmed cell death. The compound's primary mechanism involves upregulation of pro-apoptotic proteins while simultaneously downregulating anti-apoptotic factors, creating a cellular environment conducive to apoptosis initiation and execution.

Caspase-3 expression is markedly increased following treatment, with studies documenting 2.5 to 5.5-fold elevations in enzyme activity compared to control cells [4]. This executioner caspase serves as the central effector of apoptosis, responsible for cleaving numerous cellular substrates including structural proteins, DNA repair enzymes, and cell cycle regulators. The dose-dependent increase in caspase-3 activity correlates directly with the extent of apoptotic cell death observed in treated populations.

The compound influences mitochondrial apoptotic pathways through modulation of Bcl-2 family proteins. Studies demonstrate decreased Bcl-2 expression accompanied by increased Bax levels in treated cells, shifting the balance toward pro-apoptotic signaling [2]. This alteration in the Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c and other apoptogenic factors into the cytoplasm.

Caspase-8 activation indicates involvement of the death receptor pathway, with the compound triggering extrinsic apoptotic signaling through cell surface death receptors [15]. This pathway activation occurs independently of p53 status, suggesting broad applicability across different cancer cell types regardless of their tumor suppressor gene status.

The compound's effects on p53 expression and phosphorylation contribute to its apoptotic efficacy, with studies showing modulation of p53-dependent transcriptional activity [3]. This tumor suppressor protein regulates the expression of numerous pro-apoptotic genes, including Bax, PUMA, and Noxa, amplifying the apoptotic response through transcriptional mechanisms.

Nuclear factor-κB (NF-κB) pathway inhibition represents another critical mechanism of action, with the compound reducing NF-κB transcriptional activity by approximately 50% [3]. This transcription factor normally promotes cell survival through the upregulation of anti-apoptotic genes, and its inhibition removes protective signals that would otherwise prevent apoptosis.

Akt kinase pathway suppression contributes to apoptosis induction through multiple mechanisms, including reduced phosphorylation of pro-apoptotic proteins such as Bad and FoxO transcription factors [3]. The compound's ability to inhibit Akt activity removes critical survival signals and promotes the activation of pro-apoptotic pathways.

The compound induces reactive oxygen species (ROS) generation, creating oxidative stress that contributes to apoptotic signaling [4]. Elevated ROS levels activate stress-responsive kinases and transcription factors that promote apoptosis while simultaneously damaging cellular components essential for survival.

Cell cycle checkpoint protein expression is significantly altered, with increases in p21CIP1 and p27KIP1 cyclin-dependent kinase inhibitors leading to cell cycle arrest [16]. This arrest provides additional time for DNA damage assessment and repair, with irreparable damage triggering apoptotic pathways as a protective mechanism against malignant transformation.

The compound's effects on DNA damage response proteins include activation of ATM and ATR kinases, which phosphorylate numerous downstream targets involved in DNA repair and apoptosis [4]. When DNA damage exceeds cellular repair capacity, these kinases activate pro-apoptotic pathways to eliminate potentially dangerous cells.